molecular formula C10H10N4O B2954241 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile CAS No. 1854504-78-1

3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile

Cat. No. B2954241
CAS RN: 1854504-78-1
M. Wt: 202.217
InChI Key: VSKNMWSTVDNTGD-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-oxa-5-azabicyclo[2.2.1]heptane . The 2-oxa-5-azabicyclo[2.2.1]heptane structure is a bicyclic structure that contains oxygen and nitrogen .


Synthesis Analysis

One method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of this compound likely includes a 2-oxa-5-azabicyclo[2.2.1]heptane moiety, which is a seven-membered ring with one oxygen and one nitrogen atom .


Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The structure of “3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile” is closely related to the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the synthesis of this scaffold highly significant for medicinal chemistry.

Application: Researchers utilize this compound for the enantioselective construction of tropane alkaloids, which are important for their pharmacological properties.

Palladium-Catalyzed Reactions

The compound serves as a substrate in palladium-catalyzed 1,2-aminoacyloxylation reactions . This process is efficient for synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes, which are valuable in creating a library of bridged aza-bicyclic structures.

Application: It’s used to construct oxygenated azabicyclic structures that are pivotal in developing new chemical entities for drug discovery.

Carbon-Atom Bridged Morpholines

The compound’s framework allows for the creation of carbon-atom bridged morpholines . By attaching different moieties, researchers can explore a variety of structural analogs.

Application: This versatility is crucial for generating new molecules that can mimic the activity of gamma-aminobutyric acid (GABA), potentially leading to new treatments for neurological disorders.

Drug Discovery

The azabicyclo[3.2.1]octane scaffold, to which the compound is related, is significant in drug discovery . Its unique structure makes it a challenging yet rewarding scaffold to synthesize.

Application: It’s applied as a key synthetic intermediate in several total syntheses, particularly for compounds with potential therapeutic effects.

Stereocontrolled Formation

The compound is involved in research focused on the stereocontrolled formation of bicyclic scaffolds . Achieving stereocontrol is essential for the synthesis of many biologically active molecules.

Application: It aids in the preparation of stereochemically complex structures, which are important for the specificity and efficacy of drugs.

Desymmetrization Processes

Desymmetrization processes starting from achiral tropinone derivatives can be controlled using this compound . This method is important for the synthesis of enantiomerically pure substances.

Future Directions

Future research could focus on further functionalization of the products of the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This could lead to the development of a library of bridged aza-bicyclic structures .

properties

IUPAC Name

3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-4-9-10(13-2-1-12-9)14-5-8-3-7(14)6-15-8/h1-2,7-8H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKNMWSTVDNTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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